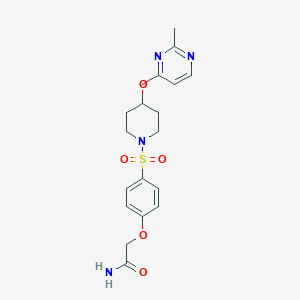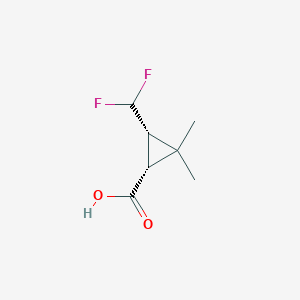![molecular formula C18H13FN2O3 B2467123 8-éthoxy-2-(3-fluorophényl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954107-26-7](/img/structure/B2467123.png)
8-éthoxy-2-(3-fluorophényl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one, also known as EFCP, is a synthetic compound that belongs to the class of chromeno-pyrazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFCP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is not fully understood. However, it has been reported to interact with various molecular targets, including cyclooxygenase-2, acetylcholinesterase, and caspase-3. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the hydrolysis of acetylcholine. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using various methods, and its yield is relatively high. Another advantage is that it exhibits various pharmacological activities, making it a potential candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood. In addition, its toxicity profile and pharmacokinetic properties have not been fully characterized.
Orientations Futures
There are several future directions for the study of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one. One of the future directions is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another future direction is to investigate its potential anticancer activity in vivo. In addition, future studies could focus on characterizing its toxicity profile and pharmacokinetic properties. Furthermore, structural modifications of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one could be explored to improve its pharmacological activities and reduce its toxicity.
Méthodes De Synthèse
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid. The microwave-assisted synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of acetic acid under microwave irradiation. The solvent-free synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions. The yield of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one obtained using these methods ranges from 60% to 90%.
Applications De Recherche Scientifique
- Application: La partie bore du composé peut servir de réactif organoboré dans les réactions de couplage SM. Ces réactions sont largement appliquées en raison de leurs conditions douces, de leur tolérance aux groupes fonctionnels et de leur nature environnementale bénigne. La transmétallation rapide avec les complexes de palladium(II) améliore encore leur utilité .
- Application: La structure du composé suggère un potentiel d'agoniste triple des PPARα, -γ et -δ. Ces molécules pourraient avoir des implications thérapeutiques pour les troubles métaboliques, notamment le diabète et la dyslipidémie .
- Application: Le composé peut servir de catalyseur pour les réactions de protodéboronation. Développer des protocoles efficaces pour ce processus est précieux en synthèse organique .
- Application: Syed et al. ont synthétisé des composés apparentés et ont évalué leur potentiel antituberculeux contre Mycobacterium tuberculosis. Certains dérivés ont présenté une activité puissante .
Couplage de Suzuki–Miyaura
Agoniste triple de PPAR
Catalyseur de protodéboronation
Activité antituberculeuse
Propriétés
IUPAC Name |
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHATFYIVDMCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)




![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)